molecular formula C15H21FN2 B7542489 2-(2-fluorobenzyl)octahydro-1H-pyrrolo[1,2-a][1,4]diazepine

2-(2-fluorobenzyl)octahydro-1H-pyrrolo[1,2-a][1,4]diazepine

Cat. No.: B7542489
M. Wt: 248.34 g/mol
InChI Key: ALJAGKWWRPIPBH-UHFFFAOYSA-N
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Description

2-(2-fluorobenzyl)octahydro-1H-pyrrolo[1,2-a][1,4]diazepine is a heterocyclic compound that features a unique structure combining a pyrrole ring and a diazepine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-fluorobenzyl)octahydro-1H-pyrrolo[1,2-a][1,4]diazepine typically involves the construction of the diazepine ring through functionalization of pyrrole derivatives. One common method includes the Rh(III)-catalyzed C–H functionalization/cascade annulation of diazepinone to the pyrrole ring . Another approach involves the Pd-catalyzed two-component C–H difluoroalkylation/cyclization cascade reaction between o-pyrroloanilines and ethyl 2-bromo-2,2-difluoroacetate .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

2-(2-fluorobenzyl)octahydro-1H-pyrrolo[1,2-a][1,4]diazepine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed using common reducing agents like NaBH4.

    Substitution: The compound can undergo substitution reactions, particularly at the fluorobenzyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents or nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

2-(2-fluorobenzyl)octahydro-1H-pyrrolo[1,2-a][1,4]diazepine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antiviral, antibacterial, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-fluorobenzyl)octahydro-1H-pyrrolo[1,2-a][1,4]diazepine involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various biotargets, potentially inhibiting or modulating their activity. The exact molecular targets and pathways are still under investigation, but its unique structure suggests it may interact with enzymes or receptors involved in critical biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-fluorobenzyl)octahydro-1H-pyrrolo[1,2-a][1,4]diazepine is unique due to the presence of the fluorobenzyl group, which can enhance its biological activity and stability. This structural feature distinguishes it from other similar compounds and contributes to its potential as a therapeutic agent.

Properties

IUPAC Name

2-[(2-fluorophenyl)methyl]-1,3,4,5,7,8,9,9a-octahydropyrrolo[1,2-a][1,4]diazepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21FN2/c16-15-7-2-1-5-13(15)11-17-8-4-10-18-9-3-6-14(18)12-17/h1-2,5,7,14H,3-4,6,8-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALJAGKWWRPIPBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(CCCN2C1)CC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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